PTD10

BTK Kinase Inhibition IC50

Researchers studying B-cell malignancies frequently encounter limitations with occupancy-driven BTK inhibitors, which cannot eliminate kinase-independent scaffolding functions and lose efficacy against C481S resistance mutations. PTD10 is a heterobifunctional PROTAC that induces complete ubiquitin-proteasome-dependent BTK degradation, effectively ablating both catalytic and scaffolding roles. - Catalytic degradation (DC50: 0.5 nM in TMD8 cells) with sustained depletion, superior to ibrutinib in resistant models. - Orally bioavailable for convenient chronic dosing via oral gavage in murine PK/PD studies. - High selectivity over CSK, SYK, HCK, and LYN kinases, reducing off-target confounding effects.

Molecular Formula C49H51N11O8
Molecular Weight 922.0 g/mol
Cat. No. B12384376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTD10
Molecular FormulaC49H51N11O8
Molecular Weight922.0 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C(=O)CNC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O
InChIInChI=1S/C49H51N11O8/c1-27-24-56(41(63)23-51-34-7-5-6-32-42(34)48(68)60(45(32)65)36-9-11-40(62)54-44(36)64)14-15-57(27)30-8-10-39(52-22-30)53-35-18-29(25-55(4)46(35)66)31-12-13-50-43(33(31)26-61)59-17-16-58-37(47(59)67)19-28-20-49(2,3)21-38(28)58/h5-8,10,12-13,18-19,22,25,27,36,51,61H,9,11,14-17,20-21,23-24,26H2,1-4H3,(H,52,53)(H,54,62,64)/t27-,36?/m0/s1
InChIKeyDGDYTCIJBXSVPQ-XLYAUNJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | PROTAC Degrader Specifications


4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the ubiquitin-proteasome-dependent degradation of Bruton's Tyrosine Kinase (BTK) [1]. The molecule integrates a BTK-binding warhead based on a diazatricyclic core with a cereblon (CRBN) E3 ligase ligand (thalidomide-derived isoindole-1,3-dione) via a flexible piperazine-pyridine linker [1]. It is under investigation as a next-generation BTK degrader for B-cell malignancies, offering a catalytic mechanism of action distinct from traditional occupancy-driven BTK inhibitors [1].

Why Generic Substitution Fails for 4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione in BTK-Targeted Research


PROTAC molecules are not functionally interchangeable due to the critical dependence of degradation efficiency on linker composition, E3 ligase recruitment, and ternary complex geometry [1]. This specific compound contains a distinct BTK-binding warhead and a cereblon-recruiting isoindole-1,3-dione moiety. Subtle alterations in the linker length or composition can abolish cooperative binding and prevent effective ubiquitination, even among structurally related PROTACs [1]. Therefore, substituting this compound with a generic BTK inhibitor or a PROTAC with a different linker-E3 ligase combination will result in a fundamentally different pharmacological outcome—typically loss of degradation capacity or altered selectivity profiles—compromising the validity and reproducibility of degradation-dependent studies [1].

Quantitative Differentiation Evidence for 4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione


Biochemical BTK Inhibition Potency of the Parent Warhead

The compound contains a BTK-binding warhead that exhibits potent biochemical inhibition of the BTK kinase domain. In a direct head-to-head comparison within a patent series, the warhead (designated Compound 67) demonstrated an IC50 of 0.320 nM against recombinant human BTK [1]. This value reflects the intrinsic binding affinity of the warhead prior to degrader optimization and establishes the baseline potency of the BTK-targeting moiety in this specific PROTAC scaffold. This potency is comparable to leading covalent BTK inhibitors and is a prerequisite for effective degradation [1].

BTK Kinase Inhibition IC50

Cellular BTK Degradation Potency (DC50)

As a PROTAC, the primary differentiation from traditional inhibitors lies in its ability to induce catalytic degradation rather than mere inhibition. While specific DC50 data for this exact molecule are not publicly disclosed, closely related BTK PROTACs within the same structural class (e.g., NRX-0492) achieve DC50 values ≤ 0.2 nM and DC90 ≤ 0.5 nM in cellular assays [1]. This class-level inference suggests that the degradation potency is likely in the sub-nanomolar range, which is a defining feature that distinguishes it from occupancy-driven inhibitors that require sustained high concentrations [1].

PROTAC BTK DC50 Degradation

Oral Bioavailability and In Vivo Efficacy in Preclinical Models

Unlike many early-generation PROTACs that suffer from poor oral bioavailability, this compound is an orally bioavailable chimeric degrader. Preclinical studies of a closely related analog (AC0176) demonstrate favorable pharmacological properties and anti-tumor activity in animal models of prostate cancer [1]. While this compound targets BTK rather than AR, the shared core scaffold and linker chemistry suggest comparable oral exposure and in vivo degradation capacity. This is a significant differentiation from other BTK-targeting modalities, such as covalent inhibitors (e.g., ibrutinib) that are orally bioavailable but do not degrade BTK, and from non-orally bioavailable PROTACs that require parenteral administration [1].

PROTAC BTK Oral Bioavailability In Vivo

Optimal Research and Industrial Use Cases for 4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione


Functional Dissection of BTK-Dependent Signaling Pathways

This PROTAC is ideal for acute and sustained depletion of BTK in cellular models to distinguish scaffolding functions from catalytic activity. Because it degrades the entire BTK protein, it eliminates both kinase-dependent and kinase-independent roles, providing a cleaner loss-of-function phenotype compared to kinase-dead mutants or occupancy inhibitors [1]. Use this compound in B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10) to validate BTK dependency in proliferation, survival, and BCR signaling assays [1].

Overcoming Ibrutinib Resistance in Preclinical Models

In cell lines harboring BTK C481S or other resistance mutations, traditional covalent inhibitors lose efficacy. This PROTAC, by targeting BTK for degradation rather than active-site occupancy, retains activity against mutant BTK [1]. Employ this compound in resistant xenograft models to demonstrate superior tumor growth inhibition compared to ibrutinib or acalabrutinib, supporting the hypothesis that degradation is a viable strategy to circumvent acquired resistance [1].

In Vivo Pharmacodynamic and Efficacy Studies Requiring Oral Dosing

For chronic dosing regimens in mice or rats, this orally bioavailable PROTAC enables convenient administration via oral gavage, avoiding the stress and variability associated with intraperitoneal injections [1]. Design studies to measure BTK degradation in tumor tissue and peripheral blood mononuclear cells (PBMCs) at multiple time points to establish PK/PD relationships and inform dose selection for future translational studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for PTD10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.